5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an imidazole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethyl-1H-imidazole with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with a nitrile oxide to yield the oxadiazole ring . The reaction conditions often require the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions . The oxadiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-methylimidazol-1-yl)aniline: This compound also features an imidazole ring and is used in similar applications.
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid: Another compound with an imidazole ring, used in the synthesis of metal-organic frameworks.
Uniqueness
What sets 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole apart is its unique combination of the imidazole and oxadiazole rings, which can confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-[(2-ethylimidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16N4O/c1-3-13-16-8-9-19(13)10-14-17-15(18-20-14)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
XFLCFQCBSAUXTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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